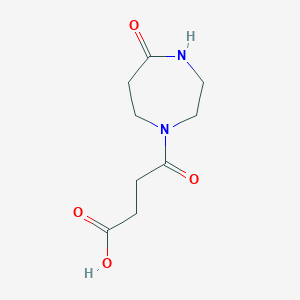
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid” is a chemical compound with the CAS Number: 270262-98-1 . It has a molecular weight of 407.49 .
Molecular Structure Analysis
The linear formula of this compound is C23H21NO4S . For more detailed structural information, you may refer to resources like PubChem .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Self-Assembly in Material Science and Nanotechnology
One significant application of compounds related to (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid is in the field of material science and nanotechnology. Research has shown that Fmoc variants of amino acids, which are structurally similar, can form self-assembled structures under different conditions. These structures exhibit unique morphologies like spheres, rods, and flower-like shapes, which can be manipulated by altering concentration and temperature. Such controlled morphological changes in these self-assembled structures highlight their potential for designing novel architectures in nanotechnology and material science (Kshtriya, Koshti, & Gour, 2021).
Peptide Synthesis and Modifications
This compound is also significant in peptide synthesis. For instance, the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, closely related to (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid, was reported to be highly successful, yielding enantiomerically pure N-Fmoc-protected β-amino acids. This process demonstrates the compound's relevance in generating specific and controlled amino acid sequences, crucial for peptide-based drug development and biochemical studies (Ellmerer-Müller et al., 1998).
Solid-Phase Syntheses and Drug Discovery
The compound and its derivatives have applications in solid-phase syntheses of peptides and small molecules. For instance, novel S-Xanthenyl protecting groups for cysteine, using the Fmoc strategy, were employed in the solid-phase syntheses of model peptides. Such techniques are fundamental in drug discovery, where precise peptide synthesis is essential (Han & Bárány, 1997).
Application in Liquid Crystalline Materials
Additionally, derivatives of this compound have been studied for their liquid crystallinity properties, which are essential in developing advanced materials for electronic and photonic applications. For example, liquid crystallinity values of 2-fluorenyl 4-alkylbenzoates, which share structural similarities, were compared with biphenyl homologues, indicating potential applications in the development of new materials with unique electronic properties (Yamamoto et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-2-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c25-22(26)13-15(12-16-6-5-11-29-16)24-23(27)28-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESSJJJDKGERSD-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CS4)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/structure/B1302821.png)

![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)


![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)



